molecular formula C26H44NNaO7S B12412093 Tauro-beta-muricholic Acid-d4 Sodium Salt

Tauro-beta-muricholic Acid-d4 Sodium Salt

Cat. No.: B12412093
M. Wt: 541.7 g/mol
InChI Key: NYXROOLWUZIWRB-HDUQSIIOSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tauroursodeoxycholic acid can be synthesized through the conjugation of ursodeoxycholic acid with taurine. This process involves the activation of the carboxyl group of ursodeoxycholic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide, followed by the addition of taurine .

Industrial Production Methods: Industrial production of tauroursodeoxycholic acid involves the extraction of ursodeoxycholic acid from bile, followed by its chemical conjugation with taurine. This process is optimized for large-scale production to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Tauroursodeoxycholic acid has a wide range of scientific research applications:

Mechanism of Action

Tauroursodeoxycholic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: Tauroursodeoxycholic acid is unique due to its high hydrophilicity and potent anti-apoptotic and neuroprotective effects. Its ability to cross the blood-brain barrier and exert therapeutic effects in neurodegenerative diseases sets it apart from other bile acids .

Properties

Molecular Formula

C26H44NNaO7S

Molecular Weight

541.7 g/mol

IUPAC Name

sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-;/m1./s1/i12D2,13D2;

InChI Key

NYXROOLWUZIWRB-HDUQSIIOSA-M

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+]

Origin of Product

United States

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